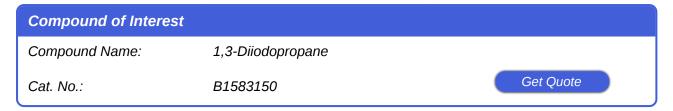


## An In-depth Technical Guide to 1,3-Diiodopropane: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1,3-Diiodopropane** is a versatile dihaloalkane that serves as a crucial building block in a multitude of organic syntheses. Its bifunctional nature, with two reactive carbon-iodine bonds, allows for the construction of a wide array of carbocyclic and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-diiodopropane**, detailed experimental protocols for its key reactions, and insights into its applications, particularly in the realm of drug discovery and development. The information is presented to be a valuable resource for researchers and scientists engaged in synthetic chemistry and medicinal chemistry.

## **Physical and Chemical Properties**

**1,3-Diiodopropane** is a colorless to light-yellow liquid that is sensitive to light and should be stored in the dark to prevent decomposition.[1] It is insoluble in water but soluble in many common organic solvents.[2] Below is a summary of its key physical and chemical properties.

## **Physical Properties**



Property	Value	Reference(s)
Molecular Formula	C3H6l2	[1]
Molecular Weight	295.89 g/mol	[1]
Appearance	Colorless to light-yellow liquid	[1]
Density	2.576 g/mL at 25 °C	[3]
Melting Point	-20 °C	[3]
Boiling Point	111-113 °C at 31 mmHg	[3]
Refractive Index (n20/D)	1.642	[3]
Solubility	Insoluble in water; Soluble in organic solvents	[2]

## **Chemical Properties**

**1,3-Diiodopropane** is a reactive compound due to the presence of two primary carbon-iodine bonds. The iodine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. It is incompatible with strong bases and strong oxidizing agents.[4] Some of its key chemical characteristics include:

- Nucleophilic Substitution: Readily undergoes S<sub>n</sub>2 reactions with a variety of nucleophiles.
- Cyclization Reactions: Acts as a three-carbon electrophile for the formation of cyclic compounds.
- Organometallic Reagent Formation: Can be used to prepare Grignard and organolithium reagents.[4]

## **Spectral Data**

The <sup>1</sup>H NMR spectrum of **1,3-diiodopropane** in CDCl<sub>3</sub> typically shows two signals:

 A triplet corresponding to the two equivalent methylene groups adjacent to the iodine atoms (CH<sub>2</sub>-I).



• A quintet corresponding to the central methylene group (-CH2-CH2-CH2-).

The proton-decoupled ¹³C NMR spectrum of **1,3-diiodopropane** in CDCl₃ typically exhibits two distinct signals corresponding to the two different carbon environments:[5][6]

- A signal for the two equivalent carbons bonded to iodine (CH<sub>2</sub>-I).
- A signal for the central carbon atom (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-).

The chemical shifts are influenced by the electronegativity of the iodine atoms. [7][8]

The IR spectrum of **1,3-diiodopropane** displays characteristic absorption bands for C-H stretching and bending vibrations. The C-I stretching vibration is typically observed in the fingerprint region of the spectrum.[1][2][9]

Wavenumber (cm <sup>-1</sup> )	Assignment
~2950	C-H stretch
~1420	C-H bend (scissoring)
~1220	C-H bend (wagging)
~500-600	C-I stretch

## **Experimental Protocols**

**1,3-Diiodopropane** is a valuable reagent in a variety of synthetic transformations. Below are detailed protocols for some of its key applications.

# Synthesis of Cyclopropane Derivatives: Reaction with Active Methylene Compounds

This protocol describes the synthesis of a cyclopropane derivative through the reaction of **1,3-diiodopropane** with diethyl malonate, a classic example of forming a three-membered ring.

Reaction Scheme: I-CH2-CH2-CH2-I + CH2(COOEt)2 + 2 NaOEt → cyclo-C3H4(COOEt)2 + 2 NaI + 2 EtOH



#### Materials:

- 1,3-Diiodopropane
- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Dry diethyl ether
- Saturated aqueous ammonium chloride solution
- · Anhydrous magnesium sulfate

#### Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.
- Cyclization: To the resulting solution of the diethyl malonate enolate, add **1,3-diiodopropane** (1 equivalent) dropwise. The reaction mixture is then heated to reflux for 4-6 hours.
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
   The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product, diethyl cyclopropane-1,1-dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

## **Nucleophilic Substitution: Synthesis of Thietane**



This protocol outlines the synthesis of thietane, a four-membered sulfur-containing heterocycle, via a double nucleophilic substitution reaction of **1,3-diiodopropane** with sodium sulfide.[10]

Reaction Scheme: I-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-I + Na<sub>2</sub>S → C<sub>3</sub>H<sub>6</sub>S + 2 NaI

#### Materials:

- 1,3-Diiodopropane
- Sodium sulfide nonahydrate (Na<sub>2</sub>S·9H<sub>2</sub>O)
- Ethanol
- Water

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.
- Addition of Dihalide: To this solution, add 1,3-diiodopropane (1 equivalent) dropwise with vigorous stirring.
- Reaction: The reaction mixture is heated to reflux for 3-4 hours.
- Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of thietane). The crude thietane can be further purified by fractional distillation.

# Alkylation of Amines: Synthesis of N-Substituted Piperidines

This protocol describes the dialkylation of a primary amine with **1,3-diiodopropane** to form a six-membered heterocyclic amine.



Reaction Scheme: R-NH<sub>2</sub> + I-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-I + 2 K<sub>2</sub>CO<sub>3</sub> → R-N(C<sub>3</sub>H<sub>6</sub>) + 2 KI + 2 KHCO<sub>3</sub>

#### Materials:

#### • 1,3-Diiodopropane

- Primary amine (e.g., benzylamine)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH₃CN)

#### Procedure:

- Reaction Setup: In a round-bottom flask, suspend the primary amine (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.[11][12][13][14][15]
- Addition of Dihalide: To the stirred suspension, add 1,3-diiodopropane (1.1 equivalents) dropwise at room temperature.[11][12][13][14][15]
- Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours, monitoring the progress by TLC or GC-MS.
- Work-up: After completion of the reaction, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude N-substituted piperidine can be purified by column chromatography on silica gel.

## **Applications in Drug Development**

**1,3-Diiodopropane** and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active molecules and probes for molecular imaging.

## **Synthesis of PARP Inhibitors**



Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[16] [17][18][19][20] The synthesis of some PARP inhibitors involves the use of building blocks that can be derived from or constructed using 1,3-dihalopropanes. The three-carbon chain of 1,3-diiodopropane can be incorporated into the scaffold of these inhibitors to provide the correct spatial arrangement of functional groups necessary for binding to the PARP enzyme.

## **Synthesis of PET Tracers**

Positron Emission Tomography (PET) is a powerful imaging technique used in clinical diagnostics and drug development.[21][22][23][24][25] The synthesis of PET tracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18, onto a bioactive molecule. 1,3-Dihalopropane derivatives can serve as precursors for radiolabeling, where one of the halogens is displaced by the radionuclide in the final step of the synthesis.

## Visualizations General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a target molecule using **1,3-diiodopropane** as a starting material.



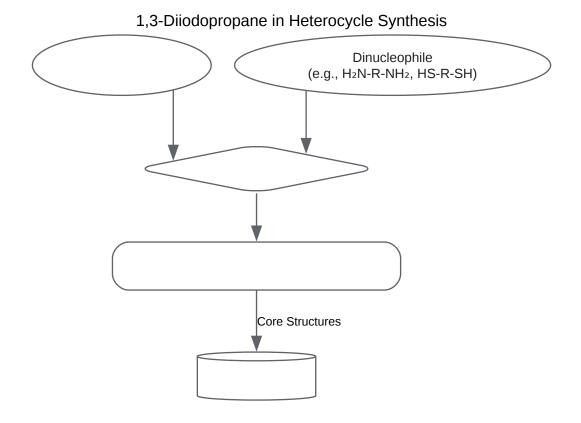
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General Synthetic Workflow

## Role of 1,3-Diiodopropane in Heterocycle Synthesis

This diagram shows the logical relationship of how **1,3-diiodopropane** acts as a precursor for forming various heterocyclic structures, which are common motifs in pharmaceuticals.





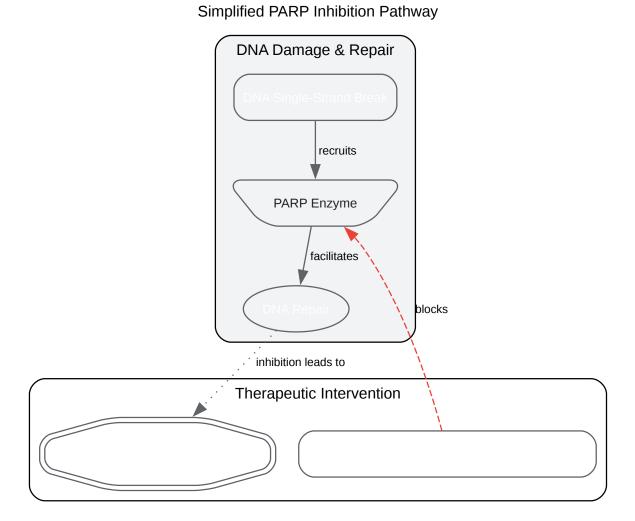
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Synthesis of Heterocycles

## **Signaling Pathway Context: PARP Inhibition**

This diagram illustrates the simplified mechanism of PARP in DNA repair and how its inhibition, a strategy for which **1,3-diiodopropane** can be a synthetic precursor, is therapeutically relevant in cancer.





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**PARP Inhibition Pathway** 

## **Safety and Handling**

**1,3-Diiodopropane** is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to light and should be stored in a tightly sealed, amber-colored bottle in a cool, dark place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

### Conclusion



**1,3-Diiodopropane** is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a three-carbon building block for the construction of cyclic and heterocyclic systems makes it an important tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel and biologically relevant molecules.

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